1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine CAS 486437-59-6
1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine CAS 486437-59-6
An In-depth Technical Guide to 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine
Introduction
1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine, registered under CAS number 486437-59-6, is a disubstituted aromatic amine that has emerged as a valuable building block in modern medicinal chemistry.[1] Structurally, it features a benzylamine core, where the phenyl ring is substituted at the para-position with a 4-methylpiperidine moiety.[2] This unique combination of a flexible, basic piperidine ring and a reactive primary amine group makes it a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications.
The piperidine motif is a privileged structure in drug discovery, known for its ability to modulate physicochemical properties such as solubility and lipophilicity, and to orient substituents in precise three-dimensional arrangements for optimal target engagement.[3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, characterization, potential applications, and safe handling of this important chemical intermediate.
Physicochemical Properties
A summary of the key physicochemical properties for 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine is presented below. These properties are crucial for designing synthetic protocols, developing analytical methods, and formulating downstream applications.
| Property | Value | Source |
| CAS Number | 486437-59-6 | [4] |
| IUPAC Name | [4-(4-methylpiperidin-1-yl)phenyl]methanamine | [2] |
| Molecular Formula | C₁₃H₂₀N₂ | [2] |
| Molecular Weight | 204.32 g/mol | [5] |
| Monoisotopic Mass | 204.16264 Da | [2] |
| Appearance | Data not available; likely an oil or low-melting solid | N/A |
| Predicted XlogP | 2.2 | [2] |
| SMILES | CC1CCN(CC1)C2=CC=C(C=C2)CN | [2] |
Synthesis and Manufacturing Pathway
The synthesis of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine is most efficiently achieved via a two-step sequence involving the formation of a key aldehyde intermediate followed by a reductive amination. This strategy offers high yields and purity while utilizing well-established and scalable chemical transformations.
Synthetic Workflow Overview
The logical flow from commercially available starting materials to the final product is depicted below. The process hinges on the initial formation of the C-N bond to construct the tertiary amine, followed by the conversion of the aldehyde to the primary benzylamine.
Caption: Synthetic pathway for the target compound.
Step 1: Synthesis of 4-(4-Methylpiperidin-1-yl)benzaldehyde (Intermediate)
Causality: The synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction. 4-Fluorobenzaldehyde is chosen as the electrophile due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack by the secondary amine of 4-methylpiperidine. A suitable base, such as potassium carbonate (K₂CO₃), is employed to deprotonate the piperidine nitrogen, enhancing its nucleophilicity, and to scavenge the hydrofluoric acid (HF) byproduct.
Detailed Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzaldehyde (1.0 eq.), 4-methylpiperidine (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) as the solvent to facilitate the reaction at an elevated temperature.
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Heating: Heat the reaction mixture to 120 °C and maintain for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 4-(4-methylpiperidin-1-yl)benzaldehyde, can be purified by column chromatography on silica gel.[6]
Step 2: Reductive Amination to Yield the Final Product
Causality: Reductive amination is a robust and widely used method for converting aldehydes or ketones into amines.[7] This one-pot reaction proceeds via the initial formation of an imine intermediate from the reaction of the aldehyde with an ammonia source (e.g., ammonium acetate). The imine is then reduced in situ by a mild reducing agent.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is selective for imines over aldehydes and is effective under mildly acidic conditions that favor imine formation.[8][9]
Detailed Experimental Protocol:
-
Reaction Setup: In a reaction vessel, dissolve the intermediate aldehyde, 4-(4-methylpiperidin-1-yl)benzaldehyde (1.0 eq.), and ammonium acetate (5.0 eq.) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
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Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
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Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the mixture. The reaction is often mildly exothermic.
-
Monitoring: Allow the reaction to proceed at room temperature for 4-8 hours, monitoring for the disappearance of the imine intermediate by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Extract the mixture with dichloromethane (DCM), dry the combined organic layers over Na₂SO₄, filter, and concentrate. The resulting crude product, 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine, can be purified via column chromatography or crystallization.
Role in Drug Discovery & Medicinal Chemistry
The 1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine scaffold is a strategic starting point for library synthesis in drug discovery. Its structural components offer clear advantages for developing novel therapeutics, particularly those targeting G-protein coupled receptors (GPCRs) and ion channels.[3]
Expert Insights:
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Privileged Scaffolds: Both the piperidine and benzylamine motifs are considered "privileged scaffolds" in medicinal chemistry.[3] They are frequently found in approved drugs because their structures are well-suited for binding to biological targets. The 4-methylpiperidine group provides a lipophilic handle that can be directed into hydrophobic pockets of a receptor, while the methyl group can introduce favorable conformational constraints.
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Vector for SAR Exploration: The primary amine serves as a crucial handle for synthetic elaboration. It can be readily functionalized via acylation, alkylation, or further reductive amination to generate a diverse library of analogues. This allows for a systematic exploration of the Structure-Activity Relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
-
Potential Therapeutic Areas: Based on structurally related compounds, derivatives of this scaffold are promising for several therapeutic areas:
-
Neurological Disorders: The piperidinylaniline framework is a core component of N-type calcium channel blockers, which have shown potential as orally active analgesics.[10]
-
Pain Management: The 4-aminopiperidine scaffold is a well-established pharmacophore in the design of potent opioid receptor modulators, including antagonists for the kappa opioid receptor.[3][11]
-
Neuroprotection: Phenylpiperazine derivatives, which share structural similarities, have been investigated for neuroprotective properties against beta-amyloid-induced toxicity, suggesting potential applications in Alzheimer's disease.[12]
-
Drug Discovery Workflow
The development of new chemical entities from this core scaffold follows an iterative, multidisciplinary workflow.
Caption: A typical drug discovery workflow.
Analytical Characterization
To ensure the identity, purity, and quality of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine, a suite of analytical techniques must be employed. Each method provides orthogonal information, creating a self-validating system for characterization.
| Technique | Purpose | Expected Results |
| HPLC | Purity Assessment | A single major peak with >95% purity by area under the curve (AUC). |
| LC-MS | Identity Confirmation | A base peak corresponding to the protonated molecule [M+H]⁺. |
| ¹H NMR | Structural Elucidation | Peaks with chemical shifts, integrations, and splitting patterns consistent with the proposed structure. |
| ¹³C NMR | Structural Confirmation | The expected number of signals corresponding to the unique carbon atoms in the molecule. |
Protocol: LC-MS Analysis
Causality: This protocol is designed to rapidly confirm the molecular weight of the synthesized compound. A reversed-phase C18 column is used to retain the moderately polar compound, while a gradient of acetonitrile in water with a formic acid modifier ensures good peak shape and efficient ionization in the mass spectrometer source.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
-
MS Conditions:
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 50-500
-
-
Data Analysis: Extract the ion chromatogram for the theoretical m/z of the [M+H]⁺ ion (205.17). The mass spectrum of the corresponding peak should show a prominent signal at this m/z.[2]
Safety and Handling
While comprehensive toxicological data for this specific compound is not fully available, information from safety data sheets (SDS) for structurally related chemicals provides guidance for safe handling.[4] It should be treated as a potentially hazardous chemical by qualified personnel.
| Hazard Information | Details |
| Hazard Statements | H302: Harmful if swallowed.[4] H312: Harmful in contact with skin.[4] H332: Harmful if inhaled.[4] H315: Causes skin irritation. H318: Causes serious eye damage. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective Equipment (PPE) | Safety glasses (EN 166), suitable protective gloves (EN 374), and a lab coat.[4] Handle in a well-ventilated area or a fume hood.[4] |
| Storage | Store in a tightly closed container in a cool, dry place. |
Disclaimer: The information provided is based on available data for this and related compounds. Users must conduct their own risk assessments and consult the most current Safety Data Sheet before handling.[4]
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